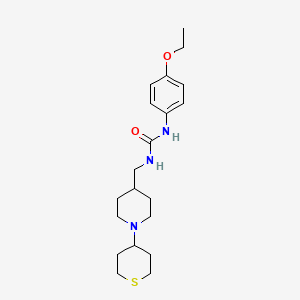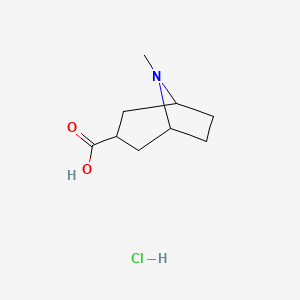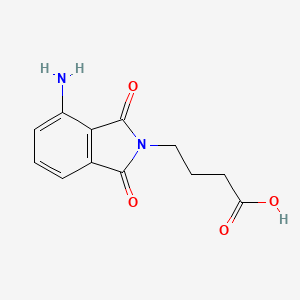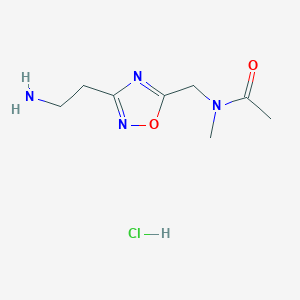
甲基(3,6-二氧代-1,2,3,6-四氢-4-吡啶基)乙酸酯
描述
“Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate” is a multifunctional molecule. It contains a formyl group, a hydroxyl group, and the imide moiety . Each of these groups can play a role in specific transformations or uses .
Synthesis Analysis
The synthesis of this compound can be achieved through a convenient 3-step procedure . The product is isolated by crystallization as a stable hemiacetal derivative from chromatographic solutions containing methanol . This efficient strategy involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures .Molecular Structure Analysis
The molecule’s structure is complex, with multiple functional groups including a formyl group, a hydroxyl group, and the imide moiety . These groups contribute to the molecule’s reactivity and potential applications.Chemical Reactions Analysis
The molecule can undergo various chemical reactions due to its multifunctional nature . For instance, the formyl group can allow the derivatization for multiple application purposes .科学研究应用
Organic Synthesis and Aldehyde Derivatives
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate serves as a valuable precursor in organic synthesis. Aldehyde derivatives are fundamental building blocks for constructing more complex functional molecules. In particular, the functionalization of nucleic acids with formyl groups allows for versatile derivatization and multiple application purposes .
Supramolecular Chemistry and Molecular Recognition
The nucleic bases present in this compound can interact through hydrogen bonds, similar to DNA base pairing. This property makes them useful in supramolecular chemistry, molecular recognition, and sensor applications. By leveraging the imide moiety, researchers can design molecular systems that recognize specific targets or exhibit controlled binding properties .
Medicinal Chemistry and Drug Design
Exploring the reactivity of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate can lead to novel drug candidates. Its formyl group may participate in bioconjugation reactions, allowing the attachment of targeting ligands or imaging agents to specific biomolecules. Researchers can investigate its potential as a prodrug or as part of a drug delivery system .
Materials Science and Functional Polymers
The hydroxyl group in this compound can serve as a functional handle for polymerization reactions. Researchers can incorporate Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate into polymer chains, creating materials with tailored properties. These functional polymers may find applications in coatings, sensors, or drug delivery matrices .
Catalysis and Transition Metal Complexes
The formyl group can act as a ligand in coordination chemistry. Researchers can explore its coordination behavior with transition metal ions to create catalytic complexes. These complexes may find use in asymmetric synthesis, oxidation reactions, or other transformations .
Bioorganic Chemistry and Enzyme Inhibition
By designing analogs of Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate, scientists can investigate its interaction with enzymes. The compound’s structure may allow for selective inhibition of specific enzymes, making it relevant in drug discovery and enzyme-targeted therapies .
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
The compound contains a formyl group, a hydroxyl group, and an imide moiety, each of which can play a role in specific transformations or uses
Biochemical Pathways
It’s worth noting that similar compounds have been found to influence various biochemical pathways, including those involving nucleic acids .
Result of Action
Given the compound’s structure, it may have potential interactions with various cellular components, leading to a range of possible effects .
属性
IUPAC Name |
methyl 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-6(11)3-4-2-5(10)8-9-7(4)12/h2H,3H2,1H3,(H,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUPTTOGBOMLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(3,6-dioxo-1,2,3,6-tetrahydro-4-pyridazinyl)acetate | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2823593.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2823596.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2823600.png)

![1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2823603.png)





![(1R)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2823610.png)